Formulating tetrabenazine free base for in vivo studies often requires toxic co-solvents, introducing artifacts. Tetrabenazine mesylate (CAS 804-53-5) overcomes this with superior aqueous solubility and stable ionic character. Key advantages:
Ideal for neuropharmacology and solid-dosage development.
Tetrabenazine mesylate (CAS 804-53-5) is the methanesulfonate salt of tetrabenazine, a potent and reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2). By blocking monoamine uptake into synaptic vesicles, it acts as a highly selective depleting agent for neurotransmitters such as dopamine, serotonin, and norepinephrine [1]. In procurement and laboratory settings, the mesylate salt is deliberately selected over the free base to overcome the inherent lipophilicity and poor aqueous processability of the hexahydrobenzo[a]quinolizin-2-one core . This specific salt form provides optimized physicochemical properties—such as enhanced aqueous solubility, superior solid-state density, and stable dissolution profiles—making it the preferred precursor for neuropharmacological modeling, solid-dosage formulation development, and high-throughput screening workflows [2].
Substituting tetrabenazine mesylate with the standard tetrabenazine free base (CAS 58-46-8) frequently compromises experimental reproducibility and formulation stability . The free base is a Biopharmaceutics Classification System (BCS) Class IV compound characterized by extremely low aqueous solubility (~0.025 mg/mL) and poor powder flowability (bulk density ~0.416 g/cm³)[1]. Attempting to use the free base in aqueous in vivo or in vitro assays necessitates high concentrations of organic co-solvents (e.g., DMSO) and surfactants (e.g., PEG300, Tween 80) to reach working concentrations, which can introduce vehicle-dependent cytotoxicity or pharmacokinetic artifacts . Furthermore, the free base exhibits erratic, pH-dependent dissolution that can cause precipitation in variable-pH environments, whereas the methanesulfonate salt maintains stable ionic interactions and consistent solubility, ensuring reliable dosing and processability [1].
The intrinsic lipophilicity of the benzoquinolizine core severely limits the utility of tetrabenazine free base in aqueous environments [1]. Quantitative solubility profiling demonstrates that the free base achieves a maximum absolute aqueous solubility of only ~0.025 mg/mL, necessitating complex vehicle formulations (e.g., 10% DMSO, 40% PEG300, 5% Tween 80) to reach a working concentration of 1-2 mg/mL for in vivo administration . In contrast, tetrabenazine mesylate leverages the strong acid-base interaction with methanesulfonic acid to introduce critical hydrophilic properties, significantly enhancing aqueous solubility and allowing for dissolution in simpler, less toxic aqueous buffers .
| Evidence Dimension | Aqueous Solubility & Vehicle Requirement |
| Target Compound Data | Enhanced aqueous solubility; compatible with standard aqueous buffers without heavy surfactant loads |
| Comparator Or Baseline | Tetrabenazine free base (CAS 58-46-8): ~0.025 mg/mL absolute aqueous solubility |
| Quantified Difference | Mesylate salt eliminates the need for >50% organic/surfactant co-solvent mixtures required by the free base |
| Conditions | Standard aqueous media at physiological temperature |
Eliminating harsh co-solvents prevents vehicle-induced cytotoxicity and pharmacokinetic artifacts in sensitive neuropharmacological models.
Material handling and automated dispensing require optimal solid-state properties, which differ drastically between the salt and free base forms [1]. Tetrabenazine mesylate exhibits a highly compact molecular packing driven by ionic interactions between the tetrabenazine cation and the methanesulfonate anion, yielding a robust density of approximately 1.1 g/cm³ . Conversely, the free base presents as a cohesive, low-density powder with a bulk density of just 0.416 g/cm³ and a tapped density of 0.675 g/cm³, leading to poor flowability (Hausner ratio ~1.63)[1]. The superior density of the mesylate salt directly translates to improved processability in roll compaction and precision weighing[2].
| Evidence Dimension | Material Density |
| Target Compound Data | ~1.1 g/cm³ density |
| Comparator Or Baseline | Tetrabenazine free base: 0.416 g/cm³ (bulk density) |
| Quantified Difference | 2.64-fold increase in material density |
| Conditions | Standard solid-state bulk density measurements at standard temperature and pressure |
Higher density and improved flowability are critical for reproducible automated dispensing and high-yield solid-dosage manufacturing.
The dissolution behavior of tetrabenazine is highly sensitive to environmental pH due to its tertiary amine nitrogen (pKa ~6.51) [1]. The free base exhibits a sharp decrease in solubility as pH rises from highly acidic conditions, dropping from ~8.5 mg/mL at pH 2 to just ~0.04 mg/mL at pH 3, which can lead to unpredictable precipitation in gastrointestinal or variable-pH assay models [2]. Tetrabenazine mesylate overcomes this limitation; the use of methanesulfonic acid ensures complete and stable protonation of the tetrabenazine base [3]. This strong ionic bond minimizes pH-dependent solubility fluctuations over the standard pharmaceutical pH range, ensuring consistent dissolution kinetics [3].
| Evidence Dimension | pH-Dependent Solubility Variance |
| Target Compound Data | Stable protonation and consistent dissolution across normal pharmaceutical pH ranges |
| Comparator Or Baseline | Tetrabenazine free base: Solubility drops from ~8.5 mg/mL (pH 2) to ~0.04 mg/mL (pH 3) |
| Quantified Difference | Mesylate salt prevents the >200-fold solubility drop observed in the free base between pH 2 and pH 3 |
| Conditions | Aqueous dissolution testing across variable pH environments |
Consistent dissolution across varying pH environments guarantees reproducible bioavailability and reliable in vitro assay performance.
Utilizing the enhanced aqueous solubility of the mesylate salt to formulate co-solvent-free dosing vehicles, thereby eliminating DMSO-induced behavioral or cytotoxic artifacts in sensitive in vivo movement disorder models .
Leveraging the high ~1.1 g/cm³ density and improved flowability of the methanesulfonate salt for optimized roll compaction, precision automated dispensing, and high-yield tablet manufacturing [1].
Employing the pH-stable dissolution profile of the fully protonated mesylate salt to ensure reproducible bioavailability and consistent exposure in variable-pH pharmacokinetic studies [2].